molecular formula C18H14N2O5 B6524356 ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate CAS No. 5627-69-0

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B6524356
CAS No.: 5627-69-0
M. Wt: 338.3 g/mol
InChI Key: NRGWYUZSZRWJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (CAS 312604-00-5) is a synthetically produced quinoline derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C18H14N2O5 and a molecular weight of 338.3142 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Quinolones are a prominent class of heterocycles recognized for their diverse pharmacological profiles. Research indicates that quinolone derivatives, like this compound, are investigated for a broad spectrum of biological activities, including antibacterial, antimalarial, antitrypanosomal, antiviral, and anticancer properties . The specific substitution pattern on its core structure—featuring a 6-nitro group and a 4-phenyl ring—makes it a valuable precursor for structure-activity relationship (SAR) studies. Researchers utilize such scaffolds to develop new therapeutic agents aimed at overcoming challenges like antibiotic resistance . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and adhere to their institution's laboratory safety protocols when handling this material.

Properties

IUPAC Name

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGWYUZSZRWJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354196
Record name F0011-0786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5627-69-0
Record name F0011-0786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. Its molecular formula is C18H14N2O5C_{18}H_{14}N_{2}O_{5} with a molecular weight of 338.32 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer therapies.

The chemical structure of this compound can be represented by the following identifiers:

  • IUPAC Name : this compound
  • SMILES : CCOC(C1=C(c2ccccc2)c(cc(cc2)[N+]([O-])=O)c2NC1=O)=O
PropertyValue
Molecular Weight338.32 g/mol
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Rotatable Bonds5
Partition Coefficient (logP)3.497
Water Solubility (LogSw)-3.78
Polar Surface Area78.98 Ų

Antibacterial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and cell wall formation.

In one study, the synthesized derivatives were evaluated using the Minimum Inhibitory Concentration (MIC) assay, revealing promising antibacterial effects at concentrations below 100 µM . This suggests that ethyl 6-nitro derivatives could serve as lead compounds for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively researched. This compound was tested against various cancer cell lines, including MCF-7 (breast cancer) using the MTT assay. Results indicated that certain analogs demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

A detailed study highlighted that compounds with similar scaffolds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potential in cancer treatment .

Case Studies

  • Antibacterial Evaluation :
    • A series of quinoline derivatives were synthesized and tested for their antibacterial activity. Ethyl 6-nitro derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.
  • Anticancer Activity :
    • In a comparative study of various quinoline derivatives against MCF-7 cells, ethyl 6-nitro derivatives exhibited an IC50 value of approximately 25 µM, demonstrating superior activity compared to several other tested compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate has been studied for its antimicrobial, anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit potent antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the nitro group could enhance its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. For instance, a case study highlighted its effectiveness in reducing inflammation markers in cultured human cells .

Anticancer Properties

Recent investigations have revealed that ethyl 6-nitro-2-oxo-4-phenyl derivatives can induce apoptosis in cancer cell lines. A notable study reported that these compounds triggered cell cycle arrest and programmed cell death in breast cancer cells .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating complex molecular architectures.

Synthesis of Heterocycles

Ethyl 6-nitro-2-oxo-4-phenyl derivatives are often used to synthesize heterocyclic compounds, which are essential in pharmaceuticals. A synthesis pathway involves the reaction of this compound with amines to form substituted quinolines .

Reaction with Electrophiles

The presence of the nitro group makes it an excellent substrate for electrophilic aromatic substitution reactions. This property has been exploited to create novel compounds with enhanced biological activity .

  • Antimicrobial Study (2023) : A comprehensive study assessed the antimicrobial effects of ethyl 6-nitro derivatives against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential for therapeutic applications .
  • Inflammation Modulation (2024) : In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a marked decrease in inflammatory cytokine production .
  • Cancer Cell Apoptosis (2023) : A study focused on breast cancer cell lines demonstrated that treatment with ethyl 6-nitro derivatives resulted in significant apoptosis rates compared to control groups, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs and their substituents are summarized in Table 1.

Table 1: Structural Analogs of Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Compound Name Substituents (Position) CAS No. Molecular Weight Similarity Index
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Cl (6), Ph (4) 93654-27-4 327.75 0.98
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (5), OH (4), Me (1) 248282-10-2 251.67 0.98
Ethyl 4-chloro-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxylate Cl (4), PyCH2 (1) 1186188-32-8 - -
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Me (6) 1170812-59-5 245.27 -

Key Observations :

  • Phenyl group at position 4 contributes to planarity and π-stacking interactions in crystal structures .

Crystallographic and Conformational Analysis

Ethyl 6-chloro-4-phenyl analog (CAS 93654-27-4) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.46° . The dihydroquinoline core is nearly planar (RMS deviation = 0.033 Å), with the phenyl ring twisted by 64.9° relative to the core. Hydrogen bonding (N–H···O) forms R₂²(8) dimers . The nitro analog likely exhibits similar planarity but may display altered dihedral angles due to steric/electronic effects of the nitro group.

Variations :

  • Chloro Derivatives: Use of 2-amino-5-chlorophenyl precursors .
  • Nitro Derivatives : Likely require nitration at position 6 post-core formation or nitro-substituted starting materials.

Preparation Methods

Baylis-Hillman Adduct Formation

The precursor, ethyl 2-((2-nitro-4-phenylphenyl)(hydroxy)methyl)acrylate, is synthesized via the Baylis-Hillman reaction between 2-nitro-4-phenylbenzaldehyde and ethyl acrylate in the presence of a catalytic base (e.g., DABCO). This step typically achieves 70–85% yield under mild conditions (0–25°C, 24–48 h). The nitro and phenyl groups are introduced regioselectively at the C6 and C4 positions of the quinoline core, respectively.

Cyclization and Oxidation

The adduct reacts with ammonia or ammonium acetate in N-methylpyrrolidinone (NMP) at 70–80°C to form the 4-hydroxy-1,2,3,4-tetrahydroquinoline intermediate. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) in acetonitrile at 75°C for 12 h eliminates two hydrogen atoms, aromatizing the ring and yielding the target compound in 77–87% isolated yield.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents like NMP enhance cyclization efficiency by stabilizing charged intermediates (Table 1). Substituting NMP with DMF or DMSO reduces yields by 15–20% due to inferior nucleophilic activation.

Table 1: Solvent Impact on Cyclization Yield

SolventYield (%)Reaction Time (h)
NMP874
DMF686
DMSO725
Acetonitrile647

Oxidizing Agents

IBX outperforms alternatives like Oxone or Dess-Martin periodinane, providing >85% conversion without over-oxidation byproducts. Its low solubility in acetonitrile simplifies purification via filtration.

Alternative Synthetic Pathways

Gould-Jacobs Cyclization

While less efficient for nitro-substituted derivatives, Gould-Jacobs cyclization of ethyl (2-nitro-4-phenylphenylamino)acrylate at 150°C generates the quinoline core in 45–55% yield. However, decarboxylation side reactions limit scalability.

Grohe-Heitzer Approach

This method employs ethyl 3-(2-nitro-4-phenylphenylamino)-2-cyanoacrylate intermediates, cyclizing under acidic conditions (HCl/AcOH). Although functional group tolerance is broader, yields rarely exceed 60% due to competing hydrolysis.

Mechanistic Insights

Cyclization Step

The amine attacks the Baylis-Hillman adduct’s β-position, triggering a conjugate addition-elimination sequence. NMP coordinates to the carbonyl oxygen, lowering the activation energy for tetrahedral intermediate formation.

Aromatization

IBX abstracts α-hydrogens from the 1,2-dihydroquinoline intermediate, forming a dienone that tautomerizes to the aromatic product. Kinetic studies show first-order dependence on IBX concentration.

Scale-Up Considerations

Purification

Crystallization from ethyl acetate/hexanes (3:1) affords pharmaceutical-grade material (>99% purity) without chromatography. The product’s low solubility in hexanes at 0°C minimizes losses.

Waste Stream Management

IBX byproducts (2-iodobenzoic acid) are removed via aqueous NaHCO₃ washes. NMP is recovered via distillation (85% efficiency) for reuse.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Baylis-Hillman/IBX8799High
Gould-Jacobs5295Moderate
Grohe-Heitzer6097Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.